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Compound of Interest

Compound Name: Fmoc-D-Tyr(3-I)-OH

Cat. No.: B15198938 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-D-3-

iodotyrosine (Fmoc-D-Tyr(3-I)-OH). The information is tailored for researchers, scientists, and

professionals in the field of drug development and peptide chemistry, offering a centralized

resource for the characterization of this important amino acid derivative.

Physicochemical Properties
Fmoc-D-Tyr(3-I)-OH is a derivative of the amino acid D-tyrosine, where the alpha-amino group

is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted

with an iodine atom at the 3-position.

Property Value

Chemical Formula C₂₄H₂₀INO₅[1][2][3]

Molecular Weight 529.32 g/mol [4][5]

CAS Number 244028-70-4[1][2][5]

Appearance White to off-white powder[2][5]

Melting Point 134-157 °C[2][5]

Mass Spectrometry Data
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Mass spectrometry is a fundamental technique for determining the molecular weight of a

compound. For Fmoc-D-Tyr(3-I)-OH, the expected exact mass can be calculated from its

molecular formula.

Ion Calculated m/z

[M+H]⁺ 530.0461

[M+Na]⁺ 552.0280

[M-H]⁻ 528.0314

Note: These are theoretical values. Experimental values may vary slightly depending on the

instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR spectra for Fmoc-D-Tyr(3-I)-OH are not readily available in the

public domain. However, based on the chemical structure, the expected chemical shifts (δ) in

ppm for ¹H and ¹³C NMR can be predicted. The following tables provide an estimation of these

shifts.

¹H NMR Spectroscopy (Predicted)
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Protons Multiplicity Chemical Shift (δ, ppm)

Aromatic (Fmoc) m 7.80 - 7.30

Aromatic (Tyr) m 7.60 - 6.80

NH (Amide) d ~7.00

CH (α-carbon) m ~4.60

CH₂ (Fmoc) d ~4.40

CH (Fmoc) t ~4.20

CH₂ (β-carbon) m ~3.10

OH (Phenolic) s (broad) Variable

OH (Carboxylic) s (broad) Variable

¹³C NMR Spectroscopy (Predicted)
Carbon Chemical Shift (δ, ppm)

C=O (Carboxylic) ~174

C=O (Urethane) ~156

Aromatic (Fmoc) 144 - 120

Aromatic (Tyr) 155 - 85

CH (α-carbon) ~55

CH₂ (Fmoc) ~67

CH (Fmoc) ~47

CH₂ (β-carbon) ~37

Infrared (IR) Spectroscopy
An experimental IR spectrum for Fmoc-D-Tyr(3-I)-OH is not available. The table below lists the

expected characteristic absorption bands based on the functional groups present in the
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molecule.

Functional Group Vibration Wavenumber (cm⁻¹)

O-H (Carboxylic Acid) Stretch (broad) 3300 - 2500

N-H (Amide) Stretch 3400 - 3200

C-H (Aromatic) Stretch 3100 - 3000

C-H (Aliphatic) Stretch 3000 - 2850

C=O (Carboxylic Acid) Stretch 1725 - 1700

C=O (Urethane) Stretch 1700 - 1670

C=C (Aromatic) Stretch 1600 - 1450

C-O Stretch 1300 - 1000

C-I Stretch ~500

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented. These are

intended as a guide and may require optimization based on the specific instrumentation and

sample characteristics.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Dissolve a small amount of Fmoc-D-Tyr(3-I)-OH in a suitable solvent

such as acetonitrile or methanol, often with the addition of a small percentage of formic acid

to promote ionization.[6] The final concentration should be in the low micromolar range.[6]

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).[7]

Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both

positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻)

molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved

to obtain a homogeneous solution.

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a

larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of the solid Fmoc-D-Tyr(3-I)-OH powder directly

onto the ATR crystal.[9]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.[9]

Analysis: Apply pressure to ensure good contact between the sample and the crystal.[9]

Collect a background spectrum of the empty ATR crystal first, then collect the sample

spectrum. The instrument software will automatically generate the absorbance or

transmittance spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a compound like Fmoc-D-Tyr(3-I)-OH.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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